2-(Allyloxy)phenol

Descripción general

Descripción

“2-(Allyloxy)phenol” is a chemical compound with the molecular formula C9H10O2 . It is known to possess strong antioxidant properties and has an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . It is used in the preparation of Oxprenolol, a β-Adrenergic blocker .

Synthesis Analysis

The synthesis of phenols like “2-(Allyloxy)phenol” can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, 3-(aryloxy)cyclohex-2-en-1-ones, was reported involving the treatment of 3-chlorocyclohex-2-en-1-one with phenols in the presence of K2CO3 .

Molecular Structure Analysis

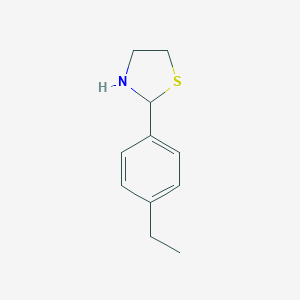

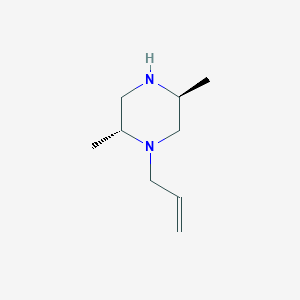

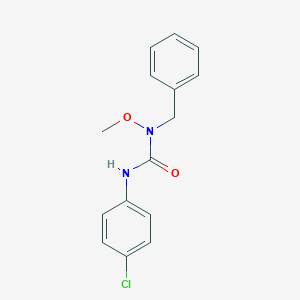

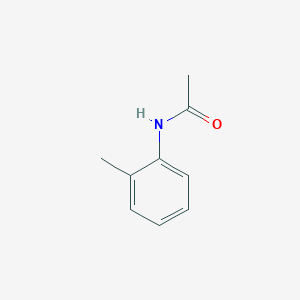

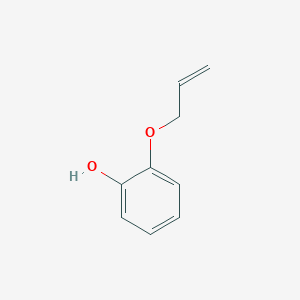

The molecular structure of “2-(Allyloxy)phenol” consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an allyl group (a prop-2-en-1-yl group). The molecular weight of this compound is 150.17 g/mol .

Chemical Reactions Analysis

Phenols, including “2-(Allyloxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

“2-(Allyloxy)phenol” is a pale yellow oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 246.4±15.0 °C at 760 mmHg, and a flash point of 113.2±5.3 °C . The compound has a molar refractivity of 43.8±0.3 cm3, and its polar surface area is 29 Å2 .

Aplicaciones Científicas De Investigación

Synthesis of Nitrogen-Containing Compounds

2-(Allyloxy)phenol: serves as a precursor in the synthesis of nitrogen-containing molecules, which are valuable in the development of pharmaceuticals. A recent study detailed a four-step synthesis protocol from 2-(Allyloxy)phenol to produce 3-allyl-2-(allyloxy)-5-bromoaniline , a compound with potential applications in medicinal chemistry .

Antimicrobial Agent

This compound has been isolated from a marine actinobacterium and exhibits antimicrobial properties. It’s effective against a range of bacteria and fungi, making it a candidate for use in antimicrobial treatments .

Antioxidant Properties

2-(Allyloxy)phenol: has demonstrated strong antioxidant properties. This characteristic is beneficial for its potential use in preserving biological samples or in the food industry as a preservative due to its ability to inhibit oxidative stress .

Flavor and Fragrance Industry

Due to its resemblance to smoky aroma, 2-(Allyloxy)phenol could be used in the flavor and fragrance industry. It’s more active as an antimicrobial than some commercial smoke-flavor compounds, suggesting its use in food flavoring .

Organic Synthesis Building Block

As a versatile building block in organic synthesis, 2-(Allyloxy)phenol can be used to create a variety of complex molecules. Its structure allows for further functionalization, making it a valuable compound in synthetic organic chemistry .

Food Preservation

The non-toxic nature of 2-(Allyloxy)phenol makes it a suitable candidate for food preservation. Its antimicrobial and antioxidant activities can help extend the shelf life of food products without the use of harmful chemicals .

Oral Disinfectant

Given its antimicrobial properties and absence of hemolytic toxicity, 2-(Allyloxy)phenol could be developed into an oral disinfectant. It may be used in mouthwashes or other oral hygiene products to reduce bacterial load .

Research on C-H Activation

2-(Allyloxy)phenol: is also used in research focused on the mild C-H activation of miscellaneous allylbenzenes. This research can lead to the development of new synthetic routes and a better understanding of electronic effects in chemical transformations .

Safety and Hazards

Direcciones Futuras

Phenol derivatives like “2-(Allyloxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .

Mecanismo De Acción

Target of Action

2-(Allyloxy)phenol is a synthetic drug and chemical intermediate that has been found to possess strong antioxidant properties . It has been reported to have an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . The primary targets of 2-(Allyloxy)phenol are therefore these microorganisms.

Mode of Action

Its strong antioxidant property suggests that it may act by neutralizing reactive oxygen species (ros) in the cells of the targeted microorganisms . This could lead to a decrease in oxidative stress within these cells, potentially inhibiting their growth or survival.

Biochemical Pathways

The biochemical pathways affected by 2-(Allyloxy)phenol are likely related to its antioxidant activity. Antioxidants like 2-(Allyloxy)phenol can interact with ROS such as hydrogen peroxide, peroxyl radicals, singlet oxygen, and hydroxyl radicals . By neutralizing these ROS, 2-(Allyloxy)phenol may disrupt the normal oxidative processes within the cells of the targeted microorganisms, leading to their inhibition.

Pharmacokinetics

It is known that the bioavailability and pharmacodynamic action of phenolic compounds like 2-(allyloxy)phenol are dependent on their metabolic reactions conducted in the small intestine

Result of Action

The result of the action of 2-(Allyloxy)phenol is the inhibition of certain bacteria and fungi . This is likely due to the compound’s antioxidant activity, which can neutralize ROS within the cells of these microorganisms. This may disrupt their normal oxidative processes, leading to a decrease in their growth or survival.

Propiedades

IUPAC Name |

2-prop-2-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJKCGACRPXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150111 | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)phenol | |

CAS RN |

1126-20-1 | |

| Record name | 2-Allyloxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Allyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(allyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?

A1: 2-(Allyloxy)phenol serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from 2-(allyloxy)phenol []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.

Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?

A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.